molecular formula C40H34O2 B3179128 (R)-3,3'-Bis(2-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol CAS No. 922711-77-1

(R)-3,3'-Bis(2-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Cat. No.: B3179128
CAS No.: 922711-77-1
M. Wt: 546.7 g/mol
InChI Key: PDVXDTYPKYBDSR-UHFFFAOYSA-N
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Description

2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has attracted considerable attention as a valuable precursor for the synthesis of diverse heterocyclic compounds in organic synthesis .


Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . An example of a synthesis involving 2-naphthol is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Molecular Structure Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .


Chemical Reactions Analysis

2-Naphthol has been tremendously utilized to explore the synthetic utility of multicomponent reactions for the construction of diverse N/O-containing heterocyclic frameworks . An example of this is the efficient stereoselective synthesis of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines via a one-pot condensation reaction of 2-naphthol .


Physical and Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, has a molecular formula of C10H8O and a melting point of 122 °C . It is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness .

Safety and Hazards

While specific safety data for “®-3,3’-Bis(2-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol” is not available, similar compounds such as 2-Naphthol are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .

Future Directions

The multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic frameworks . It is anticipated that this review will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Properties

IUPAC Name

1-(2-hydroxy-3-naphthalen-2-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-naphthalen-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34O2/c41-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)42)32-20-18-26-10-2-4-12-28(26)22-32/h1-4,9-12,17-24,41-42H,5-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVXDTYPKYBDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC4=CC=CC=C4C=C3)O)C5=C6CCCCC6=CC(=C5O)C7=CC8=CC=CC=C8C=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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